molecular formula C11H14N2O3 B8539085 2-Methyl-6-(morpholin-4-yl)isonicotinic acid

2-Methyl-6-(morpholin-4-yl)isonicotinic acid

Katalognummer: B8539085
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: GUXPUHJPSXPEKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-6-(morpholin-4-yl)isonicotinic acid is a heterocyclic compound that features a morpholine ring attached to an isonicotinic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(morpholin-4-yl)isonicotinic acid typically involves the reaction of 2-methylisonicotinic acid with morpholine under specific conditions. One common method involves the use of a coupling agent to facilitate the formation of the morpholine ring. The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and optimized reaction conditions can further enhance the yield and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-6-(morpholin-4-yl)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-Methyl-6-(morpholin-4-yl)isonicotinic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methyl-6-(morpholin-4-yl)isonicotinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-6-(morpholin-4-yl)isonicotinic acid is unique due to the presence of both the morpholine ring and the methyl group, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C11H14N2O3

Molekulargewicht

222.24 g/mol

IUPAC-Name

2-methyl-6-morpholin-4-ylpyridine-4-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c1-8-6-9(11(14)15)7-10(12-8)13-2-4-16-5-3-13/h6-7H,2-5H2,1H3,(H,14,15)

InChI-Schlüssel

GUXPUHJPSXPEKF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=N1)N2CCOCC2)C(=O)O

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

The title compound is prepared in analogy to 2-diethylamino-6-methyl-isonicotinic acid starting from 2,6-dichloro-isonicotinic acid and morpholine; LC-MS: tR=0.47 min, [M+1]+=223.08.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.